Cas no 1805067-04-2 (3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine)

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring bromomethyl, difluoromethyl, and trifluoromethyl substituents, enhances reactivity for nucleophilic substitution and cross-coupling reactions. The presence of multiple fluorine atoms improves metabolic stability and lipophilicity, making it valuable in designing bioactive compounds. The hydroxyl group at the 2-position offers additional functionalization potential. This compound is particularly suited for applications requiring precise molecular modifications, such as the development of enzyme inhibitors or advanced intermediates in medicinal chemistry. Its high purity and well-defined reactivity profile ensure consistent performance in complex synthetic pathways.
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine structure
1805067-04-2 structure
Product name:3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine
CAS No:1805067-04-2
MF:C8H5BrF5NO
MW:306.027418851852
CID:4889306

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H5BrF5NO/c9-2-3-1-4(8(12,13)14)5(6(10)11)15-7(3)16/h1,6H,2H2,(H,15,16)
    • InChI Key: IWSBXBOQGPIXAV-UHFFFAOYSA-N
    • SMILES: BrCC1C(NC(C(F)F)=C(C(F)(F)F)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 371
  • Topological Polar Surface Area: 29.1
  • XLogP3: 1.8

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029027516-500mg
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine
1805067-04-2 95%
500mg
$1,752.40 2022-04-01
Alichem
A029027516-250mg
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine
1805067-04-2 95%
250mg
$931.00 2022-04-01
Alichem
A029027516-1g
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine
1805067-04-2 95%
1g
$3,126.60 2022-04-01

Additional information on 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine

Introduction to 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1805067-04-2)

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1805067-04-2, belongs to the pyridine family, which is a cornerstone in medicinal chemistry owing to its versatility and prevalence in bioactive molecules. The presence of multiple fluorinated and brominated substituents, along with a hydroxyl group, makes this molecule a promising candidate for further exploration in drug discovery and development.

The structural configuration of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine encompasses several key functional groups that contribute to its reactivity and potential applications. The bromomethyl moiety at the 3-position provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of diverse pharmacophores. Concurrently, the difluoromethyl group at the 6-position is known to enhance metabolic stability and binding affinity, while the hydroxyl group at the 2-position offers opportunities for hydrogen bonding interactions. The trifluoromethyl substituent at the 5-position further modulates the electronic properties of the pyridine ring, influencing both lipophilicity and bioavailability.

In recent years, there has been a surge in research focused on fluorinated pyridines due to their ability to improve drug-like properties such as solubility, bioavailability, and target engagement. The compound 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine exemplifies this trend, as its multifaceted structure allows for extensive derivatization and optimization. For instance, studies have demonstrated its utility as a precursor in the synthesis of kinase inhibitors, where the bromomethyl group can be selectively functionalized to introduce ATP-competitive scaffolds. Additionally, the combination of fluorinated groups enhances the compound's resistance to enzymatic degradation, making it a robust candidate for oral administration.

One of the most compelling aspects of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine is its potential application in addressing unmet medical needs. Current research indicates that this compound exhibits inhibitory activity against certain kinases implicated in cancer progression. The difluoromethyl and trifluoromethyl groups are particularly critical in this context, as they have been shown to improve binding kinetics and selectivity. Preclinical studies have begun to explore its efficacy in cellular models, with promising results suggesting that further development could yield novel therapeutic agents. The hydroxyl group also opens avenues for prodrug design, potentially enhancing delivery and targeting capabilities.

The synthesis of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine presents unique challenges due to its complex structure but also offers opportunities for innovation in synthetic methodology. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyridine core with high precision. The bromination step at the 3-position is particularly critical and has been optimized using electrophilic aromatic substitution strategies. These methodologies not only ensure high yield but also minimize byproduct formation, aligning with green chemistry principles.

From a regulatory perspective, compounds like 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. The presence of multiple fluorinated substituents necessitates thorough toxicological assessments to evaluate potential long-term effects. However, preliminary data suggest that these compounds are well-tolerated when used appropriately, bolstering confidence in their future medical applications.

The broader impact of fluorinated pyridines on drug discovery cannot be overstated. Their ability to modulate physicochemical properties while maintaining biological activity has made them indispensable tools for medicinal chemists. As research continues to uncover new derivatives and applications of compounds like 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine, we can anticipate further breakthroughs in treating complex diseases. Collaborative efforts between academia and industry will be essential in translating these findings into tangible therapeutic solutions.

In conclusion,3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1805067-04-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its multifaceted functionality makes it a versatile scaffold for drug development, particularly in oncology and other therapeutic areas where fluorinated compounds are increasingly valued. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens,this compound holds promise for shaping the future of medicine.

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